6-(2-Aminophenyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(2-aminophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZXGNWMPIJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 2 Aminophenyl Pyridazin 3 Ol and Analogs
Classical and Modern Synthetic Routes to the Pyridazin-3-ol Core
The construction of the pyridazin-3-ol (or its tautomeric pyridazin-3(2H)-one) ring is a well-established area of heterocyclic chemistry. researchgate.net These methods generally involve the formation of the dinitrogen-containing ring from acyclic precursors.
Cyclization Reactions of Precursor Compounds
A cornerstone of pyridazinone synthesis is the cyclization of γ-ketoacids with hydrazine (B178648) hydrate (B1144303). nih.gov This approach allows for the introduction of a substituent at the 6-position of the resulting pyridazinone, dictated by the "R" group of the starting γ-ketoacid. Dehydrogenation of the initially formed dihydropyridazinone, often with bromine in acetic acid, yields the aromatic pyridazin-3(2H)-one. nih.govnih.gov
More contemporary methods, such as diastereoselective radical cyclizations, have also been developed to create fused pyridazinone systems. For instance, a 5-exo radical cyclization has been utilized to prepare cis-fused cyclopenta-pyridazinones, demonstrating the utility of radical chemistry in constructing complex heterocyclic frameworks.
Condensation-Based Synthesis Approaches
The condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classical and widely used method for pyridazine (B1198779) synthesis. nih.gov Specifically for pyridazin-3-ones, 4-ketoacids or their derivatives are common starting materials. nih.gov A one-pot, multi-component reaction has been reported for the synthesis of 6-substituted pyridazin-3-one derivatives, involving the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine hydrate. nih.govrsc.org This method provides a straightforward entry to 6-arylpyridazin-3-ones. Another notable condensation approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid in acetic anhydride, which yields highly functionalized pyridazin-3-ones. nih.govresearchgate.netresearchgate.net
Multi-step Synthetic Strategies
The synthesis of the specific compound 6-(2-aminophenyl)pyridazin-3-ol can be envisioned through a multi-step sequence, as direct methods are not prominently described. A plausible and common strategy in organic synthesis involves the introduction of a nitro group as a precursor to the amino group.
This strategy would commence with the synthesis of 6-(2-nitrophenyl)pyridazin-3-one. This intermediate can be prepared via the condensation of a suitable precursor, such as a γ-ketoacid bearing a 2-nitrophenyl moiety, with hydrazine. nih.gov An alternative is the use of a 2-nitroacetophenone derivative in a one-pot reaction with glyoxylic acid and hydrazine hydrate. nih.govrsc.org
The subsequent and crucial step is the selective reduction of the nitro group to an amine. Several well-established methods are available for this transformation, offering a range of conditions to accommodate various functional groups that might be present on the molecule. commonorganicchemistry.com
| Reagent/Catalyst | Conditions | Characteristics |
| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon. | Often the method of choice for nitro reductions. commonorganicchemistry.com |
| Raney Nickel | Catalytic hydrogenation. | Used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |
| Fe | In acidic media (e.g., acetic acid). | Provides a mild method for reduction. commonorganicchemistry.com |
| Zn | In acidic media (e.g., acetic acid). | Offers a mild reduction pathway. commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride. | A mild method that tolerates other reducible groups. commonorganicchemistry.com |
| Na₂S | Sodium sulfide. | Useful when hydrogenation or acidic conditions are not suitable; can sometimes offer selective reduction. commonorganicchemistry.com |
Directed Functionalization of the Pyridazin-3-ol Ring System
The pyridazin-3-ol ring is amenable to a variety of functionalization reactions, allowing for the diversification of the core structure. These modifications can be directed to either the nitrogen atoms or the carbon skeleton of the pyridazine ring.
Modifications at the Nitrogen Positions
The pyridazin-3-ol ring exists in tautomeric equilibrium with the pyridazin-3(2H)-one form. nih.gov The nitrogen at the 2-position is a common site for functionalization.
N-Alkylation: The N2-position can be readily alkylated using alkyl halides in the presence of a base. For example, treatment of 6-substituted-3(2H)-pyridazinones with ethyl bromoacetate (B1195939) and potassium carbonate in acetone (B3395972) leads to the corresponding N-alkylated products. nih.govnih.govrsc.org
N-Acylation: Acylation at the N2-position can be achieved using acyl chlorides in the presence of a base like triethylamine. organic-chemistry.org The resulting 2-acylpyridazin-3-ones are stable and have been developed as chemoselective N-acylating agents for amines. organic-chemistry.org
N-Arylation: The direct N-arylation of pyridazin-3(2H)-ones has been accomplished using aryllead(IV) reagents in the presence of a copper(II) catalyst. researchgate.net Another method involves the use of arylboronic acids with copper(I) oxide in methanol (B129727) under base-free conditions. organic-chemistry.org
Substitutions on the Pyridazine Carbon Skeleton
The carbon atoms of the pyridazinone ring can be functionalized, most commonly through the introduction of a leaving group, such as a halogen, followed by cross-coupling reactions. This approach is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.
Halogenation and Cross-Coupling Reactions: The pyridazinone ring can be halogenated to introduce a reactive handle for palladium-catalyzed cross-coupling reactions. 6-Chloropyridazin-3-one derivatives are common precursors for such transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling a halo-pyridazine with an arylboronic acid. researchgate.netorganic-chemistry.org Palladium catalysts, often with specialized phosphine (B1218219) ligands, are employed to achieve high yields, even with challenging nitrogen-containing heterocycles. organic-chemistry.orgyoutube.com This method allows for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.commdpi.com This palladium and copper co-catalyzed reaction is effective for the alkynylation of halopyridazines, leading to the synthesis of arylalkynyl pyridazinone derivatives. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.commdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It can be applied to halo-pyridazinones to introduce various amino substituents on the carbon skeleton. researchgate.netyoutube.comnih.gov The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.org
The following table summarizes the key cross-coupling reactions for the functionalization of the pyridazinone core:
| Reaction Name | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Halo-pyridazinone, Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base. researchgate.netorganic-chemistry.orgyoutube.com | C-C (Aryl) |
| Sonogashira Coupling | Halo-pyridazinone, Terminal alkyne | Palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.commdpi.com | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Halo-pyridazinone, Amine | Palladium catalyst and a phosphine ligand. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comnih.gov | C-N |
Synthesis of the Aminophenyl Moiety and its Attachment to the Pyridazin-3-ol Core
The most prevalent and established method for the synthesis of the 6-arylpyridazin-3-ol scaffold, including this compound, involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. nih.govbeilstein-journals.org In this approach, the aminophenyl moiety is typically incorporated into the starting γ-ketoacid precursor rather than being attached to a pre-formed pyridazin-3-ol ring.
The synthesis commences with a γ-ketoacid, specifically 3-(2-aminobenzoyl)propionic acid for the target compound. This precursor contains the required aminophenyl group and the keto-acid chain necessary for ring formation. The key step is the reaction of this γ-ketoacid with hydrazine hydrate (NH₂NH₂·H₂O). nih.govnih.gov The reaction proceeds through the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to the formation of the six-membered dihydropyridazinone ring upon dehydration. Subsequent aromatization, often facilitated by the reaction conditions or a dedicated oxidation step, yields the final pyridazin-3-ol product.
This synthetic strategy is advantageous due to the ready availability of substituted γ-ketoacids and hydrazine derivatives, allowing for the introduction of diversity at both the phenyl ring and the pyridazinone nitrogen. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid and may be heated to drive the condensation and cyclization to completion. nih.gov
Table 1: General Synthesis of 6-Arylpyridazin-3-ols via Cyclocondensation
| Step | Reactants | Key Transformation | Product |
| 1 | γ-Ketoacid (e.g., 3-(2-aminobenzoyl)propionic acid), Hydrazine Hydrate | Cyclocondensation | This compound |
Development of Analogues and Homologues of this compound
The development of analogs and homologues of this compound is crucial for modulating its properties. This is primarily achieved by introducing various substituents on the phenyl ring or by incorporating different functional groups and heteroatoms into the pyridazinone scaffold.
Varying the substitution pattern on the phenyl ring of the 6-arylpyridazinone core is a common strategy to create a library of analogs. A powerful and widely used method to achieve this is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyridazinone and a substituted arylboronic acid.
The typical synthetic route starts with a 6-chloropyridazin-3-one derivative. This intermediate can be coupled with a wide array of commercially available or synthetically accessible arylboronic acids. nih.gov For instance, coupling 6-chloro-pyridazin-3-ol with (2-aminophenyl)boronic acid would yield the parent compound. By using different substituted phenylboronic acids (e.g., with methoxy, nitro, or halogen groups at various positions), a diverse range of analogs can be synthesized. nih.gov This method offers high functional group tolerance and generally provides good to excellent yields of the desired 6-arylpyridazinone products.
Table 2: Synthesis of Phenyl-Substituted Analogs via Suzuki Coupling
| Phenylboronic Acid Substituent | Resulting 6-Arylpyridazin-3-ol Analog |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)pyridazin-3-ol |
| 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl)pyridazin-3-ol |
| 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)pyridazin-3-ol |
| 2,4-Difluorophenylboronic acid | 6-(2,4-Difluorophenyl)pyridazin-3-ol |
The introduction of additional heteroatoms and functional groups onto the pyridazinone scaffold can significantly alter the molecule's electronic and steric properties. nih.gov This can be achieved through various synthetic transformations on pre-formed pyridazinone rings.
For example, the pyridazinone ring can be functionalized at different positions. The nitrogen at position 2 (N-2) can be alkylated or acylated to introduce various side chains. researchgate.net The carbon at position 5 can also be functionalized, for instance, through halogenation followed by palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. researchgate.net
Furthermore, heteroaromatic rings can be introduced at the 6-position instead of the phenyl ring. This is accomplished by using heteroarylboronic acids in Suzuki coupling reactions or by starting with a γ-ketoacid containing a heteroaromatic ring. researchgate.net This leads to the formation of 6-heteroarylpyridazin-3-one analogs, expanding the structural diversity of the compound class. For instance, coupling 6-chloropyridazin-3-ol with thiophene-2-boronic acid yields 6-(thiophen-2-yl)pyridazin-3-ol. nih.gov
Advanced Synthetic Techniques Applied to Pyridazinone Scaffolds
To improve reaction efficiency, reduce synthesis time, and facilitate the generation of compound libraries, advanced synthetic techniques such as microwave-assisted organic synthesis and solid-phase synthesis have been successfully applied to the pyridazinone scaffold.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for the rapid synthesis of pyridazinone derivatives. georgiasouthern.edunih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. tandfonline.comtandfonline.com
MAOS has been particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of 6-arylpyridazinones. nih.gov For example, the coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids under microwave irradiation at 135-140°C was completed in just 30 minutes, yielding the desired products in moderate to good yields. nih.gov This efficiency is highly advantageous for the rapid generation of a library of analogs for screening purposes. The technique has also been applied to the synthesis of N-substituted pyridazinones and other functionalized derivatives. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Suzuki Coupling Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 48 hours | 30 minutes | nih.govnih.gov |
| Temperature | 80 °C | 135-140 °C | nih.govnih.gov |
| Yield | Fair to Low | Moderate to Good | nih.govnih.gov |
Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of pyridazinone libraries, facilitating high-throughput synthesis and purification. nih.govnih.govrsc.orgresearchgate.net In a typical solid-phase approach for 6-arylpyridazin-3(2H)-ones, the pyridazine core is immobilized on a solid support, such as a Wang resin. researchgate.netnih.gov
One strategy involves the nucleophilic substitution of 3,6-dichloropyridazine (B152260) with the alcoholate of the Wang resin, effectively anchoring the pyridazine ring to the solid support. The remaining chlorine atom at the 6-position is then available for a Suzuki cross-coupling reaction with a diverse set of arylboronic acids. After the coupling reaction, the desired 6-arylpyridazin-3(2H)-one products are cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA), yielding the final compounds with high purity. nih.gov This methodology allows for the parallel synthesis of a large number of analogs by splitting the resin into multiple portions and reacting each with a different arylboronic acid.
Structure Activity Relationship Sar Analysis and Molecular Design Principles for 6 2 Aminophenyl Pyridazin 3 Ol Derivatives
Influence of Pyridazin-3-ol Core Modifications on Biological Activity
The pyridazin-3-ol, or its tautomeric pyridazin-3(2H)-one form, is a versatile nucleus whose biological activity can be finely tuned through various structural modifications. scholarsresearchlibrary.comresearchgate.net The pyridazine (B1198779) ring is amenable to substitution at several positions, and these modifications can significantly impact the compound's pharmacological profile. researchgate.netsarpublication.com
Research has shown that introducing substituents onto the pyridazinone core is a highly effective method for modulating activity. researchgate.net For example, palladium-catalyzed cross-coupling reactions have been used to introduce a variety of substituents into the pyridazinone system. researchgate.net Specific substitutions have been linked to enhanced therapeutic effects. The introduction of an acetamide (B32628) side chain at the N-2 position of the pyridazinone ring, along with substitutions at the 6-position, has been shown to increase analgesic and anti-inflammatory activity while reducing ulcerogenic effects. sarpublication.com
Furthermore, the creation of fused heterocyclic systems by incorporating the pyridazinone core into bi- or tricyclic scaffolds can lead to compounds with a wide range of pharmacological effects. nih.gov In the development of anti-inflammatory agents, certain 6-aryl-4,5-dihydropyridazin-3(2H)-ones have demonstrated potent and selective COX-2 inhibition. researchgate.net The nature and position of the aryl group at the C-6 position are critical determinants of this activity.
Table 1: Effect of Pyridazin-3-ol Core Modifications on Biological Activity
| Modification | Position | Resulting Biological Activity | Reference |
|---|---|---|---|
| Acetamide side chain | N-2 of pyridazinone ring | Increased analgesic and anti-inflammatory action | sarpublication.com |
| Aryl group substitution | C-6 of pyridazinone ring | Potent and selective COX-2 inhibition | researchgate.net |
| Fused ring systems | --- | Wide range of pharmacological effects | nih.gov |
Role of the 2-Aminophenyl Substituent in Ligand-Target Interactions
The 2-aminophenyl group attached at the 6-position of the pyridazin-3-ol core plays a crucial role in the molecule's interaction with its biological targets. Both the position of the amino group on the phenyl ring and its chemical nature are key determinants of activity.
Positional Isomerism Effects on Activity
The location of the amino substituent on the phenyl ring significantly influences the biological activity of 6-phenylpyridazin-3-ol derivatives. While the subject compound features a 2-aminophenyl (ortho-amino) group, studies on related isomers, particularly the 4-aminophenyl (para-amino) analogs, have highlighted the importance of this positioning.
The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a cornerstone for numerous cardioactive agents. researchgate.net Compounds with this para-substituted structure have been reported to possess strong hypotensive activity. researchgate.net The para-positioning of the substituent on the aryl group appears to be critical for the inhibition of platelet aggregation, a mechanism that likely involves hydrophobic interactions. researchgate.net This suggests that moving the amino group from the ortho to the para position can have a profound impact on the compound's pharmacological profile, shifting it towards cardiovascular applications. While direct comparative studies on the 2-amino, 3-amino, and 4-amino isomers are not extensively detailed in the reviewed literature, the pronounced activity of the 4-amino derivatives underscores the critical role of substituent positioning. researchgate.net
Impact of Amino Group Derivatization
Modification of the exocyclic amino group is a common strategy to refine the pharmacological activity of the parent compound. Converting the amine into other functional groups, such as amides, can lead to significant changes in potency and efficacy.
In a study focused on developing new cardiotonic agents, a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized where the aminophenyl group was derivatized into various substituted benzamides. nih.gov Specifically, compounds where a 4-aminophenyl group at the C-6 position was acylated to form N-(4-(...)-phenyl)benzamide derivatives were investigated. Several of these derivatives, such as 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide, exhibited a clear cardiotonic effect. nih.gov This indicates that the free amino group is not strictly necessary for activity and that its conversion to a more complex amide structure can be beneficial, likely by providing additional binding interactions with the target receptor.
Table 2: Examples of Amino Group Derivatization and Their Effect
| Parent Moiety | Derivative Structure | Resulting Biological Activity | Reference |
|---|---|---|---|
| 6-(4-aminophenyl)-pyridazinone | 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide | Cardiotonic | nih.gov |
| 6-(4-aminophenyl)-pyridazinone | 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide | Cardiotonic | nih.gov |
Stereochemical Considerations in 6-(2-Aminophenyl)pyridazin-3-ol Analogs
While the this compound molecule itself is achiral, the introduction of substituents into its analogs, particularly on the dihydropyridazinone ring, can create chiral centers. The stereochemistry of these analogs can have a significant impact on their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. africaresearchconnects.comresearchgate.net This methodology is invaluable for understanding the structural requirements for activity and for designing new, more potent derivatives.
Development of Predictive Models for Biological Activities
Predictive QSAR models have been developed for various series of pyridazinone derivatives to guide the design of new compounds with enhanced biological activities. africaresearchconnects.comresearchgate.net These models are typically built by first calculating a set of molecular descriptors for each compound in a series with known experimental activity. researchgate.netkfupm.edu.sa These descriptors, which quantify various electronic, steric, and hydrophobic properties, are then used to generate a regression model that can predict the activity of new, unsynthesized compounds.
For example, QSAR studies on pyridazine derivatives have utilized methodologies such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). africaresearchconnects.com In one such study, chemical descriptors were derived from Density Functional Theory (DFT) calculations and used to build predictive models for the anticorrosion abilities of pyridazine compounds. africaresearchconnects.comhanyang.ac.kr The results indicated that an ANN model was superior to an MLR model in predicting the compounds' efficacy. africaresearchconnects.com
In another application, 3D-QSAR and pharmacophore analysis were performed on pyridazinone derivatives acting as acetylcholinesterase inhibitors. researchgate.net Such models help to identify the key structural features (pharmacophores) required for binding to the enzyme's active site. Similarly, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives, which are structurally related to derivatized 6-aminophenyl-pyridazinones, identified that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity. nih.gov These predictive models provide a rational framework for the future design of pyridazinone-based therapeutic agents.
Identification of Key Physicochemical Descriptors and Their Contribution to Activity
The biological activity of this compound derivatives is governed by a combination of physicochemical properties that influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with the target protein. Key physicochemical descriptors include:
Lipophilicity (LogP): This parameter is critical for membrane permeability and oral bioavailability. For pyridazinone derivatives, maintaining an optimal LogP is essential. While a certain degree of lipophilicity is required for cell penetration, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The introduction of polar groups, such as the aminophenyl moiety, can help modulate lipophilicity.
Hydrogen Bonding Capacity: The pyridazinone ring itself contains hydrogen bond donors (N-H) and acceptors (C=O), which are crucial for forming specific interactions with the amino acid residues in the binding site of target proteins, such as kinases. The 2-amino group on the phenyl ring provides an additional hydrogen bond donor, potentially enhancing binding affinity.
pKa: The acidity or basicity of a molecule affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and binding to the target. The aminophenyl group's basicity is a key consideration in the design of these derivatives.
Polar Surface Area (PSA): PSA is a good predictor of a drug's ability to permeate cell membranes. A balance must be struck to ensure sufficient polarity for solubility and target interaction without hampering membrane transport.
Detailed research findings have shown that for related pyridazinone scaffolds, such as pyrido-pyridazinone derivatives, modifications to the core structure significantly impact activity. For instance, the introduction of a cyano group at the 8-position of a pyrido-pyridazinone scaffold was found to enhance biochemical activity compared to a halogen substituent. nih.gov This highlights the sensitivity of the scaffold to electronic effects.
Furthermore, in studies of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share structural similarities, the addition of solubilizing substituents on the 2-anilino ring often increased activity against certain kinases, demonstrating the importance of physicochemical properties in modulating biological outcomes. nih.gov
Table 1: Key Physicochemical Descriptors and Their General Impact on the Activity of Pyridazinone Derivatives
| Descriptor | General Contribution to Activity |
| Lipophilicity (LogP) | Influences solubility, permeability, and metabolic stability. An optimal range is crucial for good pharmacokinetic properties. |
| Hydrogen Bond Donors/Acceptors | Essential for specific interactions with the target protein's binding site, contributing to potency and selectivity. The pyridazinone core and the aminophenyl group are key contributors. |
| Molecular Weight | Affects solubility, permeability, and overall drug-likeness. Generally, lower molecular weight is preferred for better ADME properties. |
| pKa | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | Predicts cell membrane permeability. A balanced PSA is required for both solubility and the ability to cross biological membranes. |
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Pyridazinones
Modern drug discovery often employs innovative strategies to identify and optimize lead compounds. Fragment-Based Drug Discovery (FBDD) and scaffold hopping are two powerful approaches that have been successfully applied to the development of pyridazinone-based inhibitors. nih.govacs.org
Fragment-Based Drug Discovery (FBDD) is a method that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. nih.govnih.gov These fragments are then grown or linked together to create a more potent lead compound. This approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of generating leads with good physicochemical properties.
In the context of pyridazinone-based kinase inhibitors, FBDD can be used to identify key interaction points within the ATP-binding site. For example, a simple pyridazinone fragment might be identified through screening to bind to the hinge region of a kinase. Subsequently, this fragment can be elaborated by adding substituents that extend into other pockets of the binding site, thereby increasing affinity and selectivity. The development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk) has successfully utilized a fragment-based approach starting with a 3-aminopyrid-2-one motif, which is structurally related to the pyridazinone core. nih.gov
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can mimic the key pharmacophoric features of a known active compound. nih.govnamiki-s.co.jp This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME profile, and for generating novel intellectual property.
For pyridazinone derivatives, scaffold hopping can be employed to replace the pyridazinone core with other heterocyclic systems that maintain the essential spatial arrangement of key functional groups. For instance, in the development of FER kinase inhibitors, a scaffold hopping approach was used to transition from an initial pyridine-based hit to a more potent pyrido-pyridazinone scaffold. nih.gov Another example involves the design of JNK1 inhibitors, where a pyrazole (B372694) ring was expanded to a pyridazine ring through scaffold hopping. acs.org This strategy allows for the exploration of diverse chemical space while retaining the necessary interactions for biological activity.
Table 2: Comparison of FBDD and Scaffold Hopping in Pyridazinone Drug Discovery
| Strategy | Description | Application to Pyridazinones |
| Fragment-Based Drug Discovery (FBDD) | Starts with small, low-affinity fragments and builds them into more potent leads. | Identification of key binding motifs within a target's active site, followed by fragment growing or linking to develop potent pyridazinone-based inhibitors. |
| Scaffold Hopping | Replaces the core molecular framework with a different one while maintaining key pharmacophoric features. | Discovery of novel pyridazinone analogs or replacement of the pyridazinone core with other heterocycles to improve potency, selectivity, or pharmacokinetic properties. |
Biological Investigation and Mechanistic Characterization of 6 2 Aminophenyl Pyridazin 3 Ol and Its Analogs in Vitro and Pre Clinical in Vivo Focus
Enzyme Inhibition Profiles
Research into pyridazinone derivatives has revealed their potential as inhibitors of several key enzyme families implicated in a variety of pathological conditions. The structural versatility of the pyridazinone ring allows for modifications that can confer high potency and selectivity for specific enzyme targets.
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many cancers. nih.gov The pyridazinone scaffold has been successfully utilized to develop potent inhibitors of several RTKs, including c-Met and VEGFR-2, which are key drivers of tumor growth, angiogenesis, and metastasis.
A series of 2,6-disubstituted pyridazinone derivatives were optimized for their c-Met inhibitory activity. mdpi.com An analysis of structure-activity relationships (SAR) led to the design of a quinoline-pyridazinone hybrid, compound 8a , which demonstrated potent and selective c-Met inhibition with an enzymatic IC50 value of 4.2 nM and an EBC-1 cell proliferation inhibition IC50 of 17 nM. mdpi.com Further SAR studies of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives identified pyridazinone 19 as a highly selective and potent ATP-competitive c-Met inhibitor. mdpi.com This compound also showed significant antitumor activity in a c-Met-driven EBC-1 tumor xenograft model. mdpi.com
Beyond c-Met, other pyridazinone analogs have shown inhibitory activity against different tyrosine kinases. For instance, pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, an enzyme implicated in cancer progression. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline-pyridazinone 8a | c-Met | 4.2 nM (Enzymatic) | mdpi.com |
| Quinoline-pyridazinone 8a | EBC-1 Cell Proliferation | 17 nM | mdpi.com |
| Pyridazinone 19 | c-Met | Potent and selective inhibition | mdpi.com |
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. mdpi.com PDE4, in particular, has been a target for anti-inflammatory therapies. nih.govhsanmartino.it Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that introducing a hydrophobic substituent at the pyridazinone N(2) position enhances PDE4 inhibition.
Further development led to pyrrolo[2,3-d]pyridazinone analogs as potent and subtype-selective PDE4 inhibitors. Compound 9e from this series showed an eight-fold higher potency for the anti-inflammatory PDE4B isoform (IC50 = 0.32 µM) over the PDE4D isoform (IC50 = 2.5 µM), which is often associated with emetic side effects. Biphenyl pyridazinone derivatives have also been developed as highly potent inhaled PDE4 inhibitors, with some compounds achieving picomolar enzymatic potencies. nih.govhsanmartino.it
| Compound Class/Example | Target PDE | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4B | 0.32 µM | |
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4D | 2.5 µM | |
| Biphenyl Pyridazinone Derivatives | PDE4 | Potencies down to picomolar range | nih.govhsanmartino.it |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Numerous studies have demonstrated that the pyridazine (B1198779) and pyridazinone scaffolds are effective for designing potent cholinesterase inhibitors.
A series of 3-amino-6-phenylpyridazines were found to be potent AChE inhibitors, with 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) showing an IC50 of 0.12 μM, a 5000-fold increase in potency compared to the parent compound, minaprine. In another study, novel pyridyl-pyridazine derivatives were synthesized as dual AChE/BuChE inhibitors. The most potent among them, Compound 5 , exhibited IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE.
Furthermore, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives were evaluated, with compound 16c emerging as the most potent selective BuChE inhibitor (IC50 = 12.8 μM against eqBuChE) with no inhibition of AChE at 100 μM. Docking studies of another potent 2,6-disubstituted pyridazinone, compound 17e , suggested it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
| Compound | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | AChE (electric eel) | IC50 = 0.12 µM | |
| Pyridyl-pyridazine Compound 5 | AChE | IC50 = 0.26 µM | |
| Pyridyl-pyridazine Compound 5 | BuChE | IC50 = 0.19 µM | |
| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c) | BuChE (equine) | IC50 = 12.8 µM | |
| 3(2H)pyridazinone-triazole derivative 6d | AChE | Ki = 2.35 ± 0.18 µM |
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO2. Their inhibitors have therapeutic applications as diuretics and antiglaucoma agents, and for treating cancer. The incorporation of a pyridazine ring into sulfonamide-based inhibitors has yielded compounds with high potency and isoform selectivity.
A series of benzenesulfonamides incorporating pyridazinecarboxamide moieties were investigated for their inhibition of four human CA isoforms (hCA I, II, IX, and XII). These studies revealed examples of isoform-selective inhibitors. For instance, compound 15 (a dihydro-1H-indene fused to a pyrazole (B372694) ring) was a highly potent hCA II inhibitor (Ki = 3.3 nM) and also the most potent hCA IX inhibitor in the series (Ki = 6.1 nM). In another study, phenylpyridazine-tethered sulfonamides were designed as selective CA II inhibitors for glaucoma treatment. The p-chlorophenyl-pyridazine derivative 7c showed exceptional potency and selectivity, with a Ki of 0.63 nM against CA II and a Ki of 7938 nM against CA I. Further studies on pyridazinone-substituted benzenesulfonamides confirmed a strong inhibitory trend toward the tumor-associated hCA IX isoform.
| Compound | Target Isoform | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| Compound 15 | hCA II | 3.3 nM | |
| hCA IX | 6.1 nM | ||
| Compound 7c (p-chlorophenyl-pyridazine derivative) | hCA II | 0.63 nM | |
| hCA I | 7938 nM | ||
| Compound 4c (3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide derivative) | hCA IX | 8.5 nM |
Aldose reductase (AR) is the first enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is linked to diabetic complications. Pyridazine-based structures have been explored as AR inhibitors. An in silico molecular docking analysis of pyridazinone derivatives predicted that compound 5 , a pyridazinone with a p-chloro benzene sulphonic acid moiety, exhibits the best inhibition against aldose reductase with a strong binding free energy value. Other related heterocyclic systems, such as pyrido[2,3-b]pyrazine derivatives, have also yielded potent and multifunctional aldose reductase inhibitors with IC50 values in the submicromolar range.
Information regarding the direct inhibition of Matrix Metalloproteinases (MMPs) by 6-(2-Aminophenyl)pyridazin-3-ol or its close pyridazinone analogs is not prominent in the current scientific literature. MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling, and while they are a significant therapeutic target, research has focused on other classes of inhibitors such as hydroxamates, peptides, and natural products.
| Compound | Target Enzyme | Binding/Activity Metric | Reference |
|---|---|---|---|
| Pyridazinone Compound 5 | Aldose Reductase | Binding Free Energy = -12.61 kcal/mol (in silico) | |
| Pyrido[2,3-b]pyrazine 82a | Aldose Reductase 2 (ALR2) | IC50 = 0.094 µM |
Modulation of Cellular Pathways and Processes
The inhibition of the aforementioned enzymes by pyridazinone derivatives directly translates to the modulation of critical cellular signaling pathways. These effects underscore the therapeutic potential of this chemical class in oncology and inflammatory diseases.
The inhibition of tyrosine kinases like c-Met has profound effects on downstream pathways. Potent c-Met inhibitors from the pyridazinone class can block signaling cascades responsible for cell proliferation, survival, and migration, leading to significant antitumor activity in cellular and xenograft models. mdpi.commdpi.com Similarly, some pyridazino[4,5-b]indol-4-one derivatives have been suggested through molecular docking to be potential inhibitors of the PI3K pathway, which is frequently overexpressed in human tumors.
In the context of inflammation, pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. The NF-κB pathway is a central regulator of the inflammatory response. This activity may be linked to the inhibition of enzymes like PDE4, which increases intracellular cAMP levels, a known modulator of inflammatory signaling.
Furthermore, a novel 3,6-disubstituted pyridazine derivative demonstrated the ability to downregulate the expression of c-jun N-terminal kinase-1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This led to a reduction in its downstream targets, c-Jun and c-Fos, and a restoration of p53 activity in tumor models, highlighting a distinct mechanism for inducing anticancer effects.
Antiproliferative Effects on Specific Cancer Cell Lines
The antiproliferative potential of pyridazinone derivatives has been a subject of extensive research, with numerous analogs demonstrating significant activity against various cancer cell lines. Novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their effects against gastric adenocarcinoma (AGS cells), liver cancer (HEP3B), colon cancer (HCT116), and neuroblastoma (SHSY5Y) cell lines nih.govresearchgate.net. The design of these compounds often incorporates a piperazinyl linker between the pyridazinone core and a phenyl group, a structural feature noted for conferring anti-proliferative effects nih.gov.
Studies on pyrazolo[3,4-d]pyridazine derivatives have shown remarkable cytotoxicity against several cancer cell lines, including lung (A549), colorectal (HCT-116), and liver (HEPG2) carcinoma cells, with activity comparable to the standard chemotherapeutic agent cisplatin nih.gov. Further investigations into other heterocyclic compounds, such as pyrazole derivatives, have demonstrated their ability to overcome common mechanisms of drug resistance in cancer cells nih.gov. Similarly, propynoyl derivatives of betulin, while structurally distinct, have shown potent antiproliferative and cytotoxic activities against human ovarian cancer cell lines (SK-OV-3, OVCAR-3) mdpi.com. For instance, 28-propynoylbetulin exhibited IC50 values of 0.2 µM for SK-OV-3 cells and 0.19 µM for OVCAR-3 cells mdpi.com.
| Compound Type | Cancer Cell Line | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung) | Cytotoxicity | High anti-tumor activity | nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | HCT-116 (Colorectal) | Cytotoxicity | Remarkable cytotoxicity | nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | HEPG2 (Liver) | Cytotoxicity | Remarkable cytotoxicity | nih.gov |
| 3(2H)-Pyridazinone derivatives | AGS (Gastric) | Anti-proliferative | Good anti-proliferative effects | nih.gov |
| 28-propynoylbetulin | SK-OV-3 (Ovarian) | IC50 | 0.2 µM | mdpi.com |
| 28-propynoylbetulin | OVCAR-3 (Ovarian) | IC50 | 0.19 µM | mdpi.com |
Induction of Cell Cycle Arrest and Apoptosis in Cellular Models
Pyridazinone analogs and related heterocyclic compounds have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis. For example, a pyrazolo[3,4-d]pyridazine derivative was found to induce cell cycle arrest at the SubG1 and G2/M phases in A549 lung cancer cells nih.gov. This was accompanied by a significant increase in the percentage of apoptotic cells compared to untreated controls nih.gov. The mechanism of apoptosis induction by this derivative involves the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, suggesting an intrinsic mitochondria-dependent pathway nih.gov.
Further studies on other compounds have elucidated similar mechanisms. Cedrol, a compound isolated from Juniperus chinensis, induces G1 phase cell cycle arrest and apoptosis in A549 cells by inhibiting minichromosome maintenance (MCM) proteins nih.gov. Genistein induces G2/M phase arrest in bladder cancer cells by down-regulating cyclin A and cyclin B1 and up-regulating the CDK inhibitor p21 mdpi.com. This is often associated with the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP) mdpi.com. Benzimidazole derivatives have also been found to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549 mdpi.com. The induction of oxidative stress is another mechanism by which some 3(2H)-pyridazinone derivatives can trigger apoptosis, as evidenced by increased hydrogen peroxide release and morphological changes like cell blebbing researchgate.net.
| Compound/Derivative Type | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine | A549 (Lung) | SubG1 and G2/M arrest, Apoptosis | Disruption of Bcl-2/Bax balance | nih.gov |
| Genistein | T24 (Bladder) | G2/M arrest, Apoptosis | Down-regulation of cyclin A/B1, Caspase activation | mdpi.com |
| Benzimidazole derivatives | MDA-MB-231, SKOV3, A549 | Cell cycle arrest, Apoptosis | Suppression of cell cycle progression | mdpi.com |
| Cedrol | A549 (Lung) | G1 arrest, Apoptosis | Inhibition of MCM proteins, Caspase activation | nih.gov |
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Antioxidants are crucial compounds that can inhibit or prevent the oxidation of materials by scavenging free radicals, thereby mitigating oxidative stress nih.gov. Pyridazine derivatives have been investigated for these properties. A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested in vitro for their effects on superoxide formation and lipid peroxidation nih.gov. The results indicated that many of these compounds exhibited a strong inhibitory effect on superoxide anion generation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M nih.gov.
The mechanism of antioxidant action involves various processes, including the direct scavenging of reactive oxygen species (ROS), the regulation of ROS production, and the maintenance of the body's natural antioxidant balance mdpi.com. Low-molecular-weight ROS scavengers can terminate oxidative chain reactions or activate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) mdpi.comnih.gov. The interest in compounds that possess both antioxidant and anti-inflammatory activities is significant, as reactive oxygen species are known mediators of tissue damage in inflammatory conditions nih.gov.
In Vitro Anti-inflammatory Responses
The pyridazinone core is recognized as a prominent structure in the development of anti-inflammatory agents nih.gov. Derivatives of pyridazinone have been shown to modulate inflammatory responses through various mechanisms. One key target is the phosphodiesterase type 4 (PDE4) enzyme, which regulates the intracellular levels of cyclic adenosine monophosphate (cAMP) nih.gov. Inhibition of PDE4 has been identified as a viable strategy for anti-inflammatory therapy. Certain pyridazinone derivatives bearing an indole moiety have demonstrated promising activity and selectivity as PDE4B inhibitors, effectively regulating the production of pro-inflammatory cytokines and chemokines in human primary macrophages nih.gov.
Inflammation is a complex biological response involving the release of various mediators. The migration of leukocytes and the release of cytokines play a central role in the inflammatory cascade mdpi.com. In vitro assays are commonly used to screen for anti-inflammatory activity, including the inhibition of protein denaturation, proteinase activity, and lipoxygenase enzymes mdpi.com. Studies have shown that compounds that inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can effectively manage inflammatory conditions mdpi.com. Given that reactive oxygen species and nitric oxide are implicated as mediators in inflammatory disorders, compounds with dual antioxidant and anti-inflammatory properties are of particular therapeutic interest nih.gov.
In Vitro Antiplatelet Aggregation Mechanisms
Certain pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation. One such compound, 6-[p-(4-phenylacetylpiperazin-1-yl)]-4,5-dihydro-3(2H)pyridazinone (CCI 17810), was shown to be a powerful inhibitor of human platelet aggregation induced by various agonists in vitro nih.gov. This compound effectively inhibited aggregation stimulated by collagen, adenosine 5'-diphosphate (ADP), thrombin, and arachidonic acid, with EC50 values in the range of 0.5 to 10 µg/mL nih.gov. It also blocked the second phase of adrenaline-induced aggregation nih.gov.
The mechanism of action of such compounds involves interfering with the signaling pathways that lead to platelet activation and aggregation. The broad-spectrum inhibitory activity of CCI 17810 against multiple aggregation inducers suggests it may target a central step in the platelet activation process. In addition to inhibiting aggregation, this derivative was also found to reduce the adhesiveness of human platelets to glass beads in vitro nih.gov.
| Inducing Agent | Compound | Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Collagen | CCI 17810 | EC50 | 0.5 - 10 | nih.gov |
| ADP (primary response) | CCI 17810 | EC50 | 0.5 - 10 | nih.gov |
| Thrombin | CCI 17810 | EC50 | 0.5 - 10 | nih.gov |
| Arachidonic Acid | CCI 17810 | EC50 | 0.5 - 10 | nih.gov |
Protein-Ligand Binding and Target Engagement Studies
The pyridazine ring possesses unique physicochemical properties that make it a valuable scaffold in drug design and molecular recognition nih.gov. These properties include a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity, which are critical for drug-target interactions nih.gov.
A key example of the pyridazine heterocycle's role in target engagement is the identification of 3-amino-6-phenylpyridazine as a vital structural element in ligands that bind to the bromodomains of SMARCA2, SMARCA4, and PBRM1(5) nih.gov. This specific binding is the foundation for developing PROTACs designed to degrade these proteins.
Furthermore, the pyridazinone scaffold has been explored for inhibiting other protein targets. In one study, a pyridazinone-based series of compounds was developed as novel and potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer nih.gov. Target engagement can be confirmed using cell-based assays that measure the displacement of a fluorescent probe or the stabilization of the target protein upon ligand binding nih.gov. The binding of ligands to serum proteins like bovine serum albumin (BSA) is also an important aspect of their pharmacokinetic profile, influencing their bioavailability and circulation time mdpi.com.
Assessment of Receptor Affinity (e.g., Benzodiazepine Receptors, H3R)
The pyridazine scaffold has been identified as a viable backbone for developing ligands that target central nervous system receptors, particularly the benzodiazepine (BZD) binding site on the GABA-A receptor. While direct binding data for this compound is not extensively documented, studies on its structural analogs have demonstrated notable affinity for this receptor complex.
Researchers have synthesized and evaluated various fused pyridazine systems for their ability to displace [3H]flunitrazepam from the central benzodiazepine receptor. A series of 2-aryl-2,5-dihydroindeno[1,2-c]pyridazino-3(3H)-ones were prepared and tested, showing a range of affinities. nih.gov Similarly, derivatives of a novel tricyclic system, pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one, were developed as potential BZD receptor ligands based on their structural similarity to known potent agents. nih.gov When evaluated in bovine cortical membranes, these compounds displayed binding affinities in the micromolar to submicromolar range. nih.gov The class of triazolopyridazines has also been identified as ligands for the benzodiazepine binding site, further confirming the role of the pyridazine nucleus in targeting the GABA-A receptor. unito.it
These findings suggest that the pyridazinone core can be effectively incorporated into larger structures to achieve significant interaction with the benzodiazepine receptor, although the specific affinity is highly dependent on the nature and orientation of substituents.
Table 1: Benzodiazepine Receptor Affinity of Pyridazinone Analog Classes
| Compound Class | System | Receptor Target | Affinity Range |
|---|---|---|---|
| Indeno[1,2-c]pyridazines | Bicyclic Fused System | Central Benzodiazepine Receptor | Data reported, specific values vary by substitution |
| Pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazinones | Tricyclic Fused System | Central Benzodiazepine Receptor | Micromolar to Submicromolar |
| Triazolopyridazines | Bicyclic System | Benzodiazepine Binding Site | Binding confirmed |
Fatty Acid Binding Protein 4 (FABP4) Inhibition
Fatty Acid Binding Protein 4 (FABP4) is a key protein involved in lipid metabolism and inflammatory signaling, making it an attractive target for metabolic and inflammatory diseases. A review of available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct structural analogs on FABP4. While various inhibitors for FABP4 have been developed, research connecting this specific chemical series to FABP4 inhibition is not apparent at present.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a central role in innate immunity and inflammation. Inhibition of IRAK4 is a promising therapeutic strategy for autoimmune diseases and certain cancers, such as diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation. nih.gov
Analogs of this compound, specifically those based on the imidazo[1,2-b]pyridazine scaffold, have been designed and synthesized as highly potent IRAK4 inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with exceptional potency. One representative compound from this series demonstrated an IRAK4 IC50 value of 1.3 nM and a favorable selectivity profile against other kinases. nih.gov This compound's mechanism was further confirmed through its ability to inhibit the phosphorylation of IRAK4 in relevant cancer cell lines. nih.gov Additionally, patent literature describes pyrrolo[1,2-b]pyridazine derivatives as another class of IRAK4 inhibitors, reinforcing the utility of the pyridazine core in designing molecules for this target. google.com
Table 2: IRAK4 Inhibition by a Representative Imidazo[1,2-b]pyridazine Analog
| Compound Class | Representative Compound | Target | Potency (IC50) |
|---|---|---|---|
| Imidazo[1,2-b]pyridazines | Compound 5 (as referenced) | IRAK4 | 1.3 nM |
In Vitro Cytotoxicity Assessment in Research Models (e.g., Brine Shrimp Lethality Bioassay)
The brine shrimp lethality bioassay is a widely used preliminary screening tool to assess the general cytotoxicity of chemical compounds. mdpi.com This simple and cost-effective assay provides a measure of a compound's potential toxicity, often reported as the median lethal concentration (LC50). Generally, LC50 values below 1000 µg/mL are considered indicative of cytotoxic activity. medicinearticle.com
Pharmacological Evaluation in Pre-clinical Animal Models (Mechanistic/Proof-of-Concept)
The carrageenan-induced paw edema model in rats is a standard pre-clinical assay for evaluating the acute anti-inflammatory activity of new compounds. nih.gov Several analogs based on the pyridazinone scaffold have demonstrated significant efficacy in this model.
A study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone found that pretreatment with these compounds at doses of 10 mg/kg and 20 mg/kg markedly reduced carrageenan-induced paw edema. nih.gov The anti-inflammatory effect was associated with a reduction in key inflammatory mediators, including prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α), as well as a decrease in inflammatory cell infiltration in the paw tissue. nih.gov Notably, some of these pyridazinone analogs were found to be more effective than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in reducing TNF-α levels and did not produce the acute gastric toxicity often associated with NSAIDs. nih.govsarpublication.com Reviews of the pharmacological activities of pyridazinones have consistently highlighted their potential as anti-inflammatory agents, with some derivatives showing potency greater than aspirin or indomethacin. sarpublication.com
Table 3: Anti-inflammatory Activity of Pyrrolo[3,4-d]pyridazinone Analogs in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Effect on Paw Edema | Mechanistic Findings |
|---|---|---|---|
| Compound 10b (as referenced) | 10 and 20 | Significant reduction | Reduced PGE2 and TNF-α levels |
| Compound 13b (as referenced) | 10 and 20 | Significant reduction | Reduced PGE2, TNF-α, and MPO levels |
The pyridazinone nucleus is a well-established pharmacophore in the development of cardiovascular agents, particularly for the treatment of hypertension. nih.gov Numerous studies have demonstrated the potent antihypertensive effects of 6-(aryl)pyridazin-3(2H)-one analogs in pre-clinical models.
One series of 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones was evaluated for oral antihypertensive activity in rats. Specific derivatives, particularly those with an amine or acetamide (B32628) substitution on the phenyl ring, were found to cause a significant decrease in systolic blood pressure. nih.gov Other research on dihydropyridazin-3(2H)-one derivatives showed that select compounds could reduce mean arterial blood pressure by approximately 41-42%, an effect comparable to established drugs like propranolol and hydralazine. nih.gov The mechanism for this activity is often attributed to direct vasodilation. In vitro studies using isolated rat aorta have shown that some pyrrole-substituted aryl pyridazinones can inhibit phenylephrine-induced contraction by over 40%. nih.gov This suggests that the antihypertensive effects are mediated, at least in part, by the direct relaxation of vascular smooth muscle. ubi.pt
Table 4: Antihypertensive and Vasodilatory Effects of Pyridazinone Analogs
| Compound Class | Pre-clinical Model | Pharmacological Effect |
|---|---|---|
| 6-(4-Aminophenyl)-4,5-dihydropyridazinones | Spontaneously Hypertensive Rats | High decrease in systolic blood pressure |
| Dihydropyridazin-3(2H)-ones | Animal Models | ~41-42% reduction in mean arterial blood pressure |
| Pyrrole-substituted aryl pyridazinones | Isolated Rat Aorta | 44-49% inhibition of phenylephrine-induced contraction |
Investigation of Central Nervous System (CNS)-Related Effects (e.g., Anticonvulsant Activity)
While direct studies on the central nervous system effects of this compound are not extensively documented in publicly available literature, significant research has been conducted on its structural analogs, particularly focusing on their anticonvulsant properties. These investigations provide valuable insights into the potential neurological activities of this class of compounds.
Research into a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives has shed light on the structure-activity relationships crucial for anticonvulsant effects. In these studies, modifications were made to both the aryl group at the 6-position of the pyridazine ring and the amino side chain at the 3-position to determine their impact on activity.
Initial screenings of these compounds in murine models revealed that the presence of a phenyl ring at the 6-position is a key determinant for appreciable anticonvulsant activity. nih.gov Analogs where the phenyl group was replaced with other aryl moieties did not exhibit significant anticonvulsant properties.
Furthermore, the nature of the substituent at the 3-position of the pyridazine ring was found to be critical. A 4-hydroxypiperidine side chain at this position was identified as being essential for the anticonvulsant activity of these 6-phenylpyridazine derivatives. nih.gov
Substitutions on the phenyl ring at the 6-position were also systematically investigated to optimize the anticonvulsant profile. The introduction of a chlorine atom at the 2-position of the phenyl ring led to a substantial increase in anticonvulsant activity. nih.gov The most potent compounds in this series were those with disubstitution on the phenyl ring, specifically with chlorine atoms at the 2- and 4-positions. nih.gov Some of these disubstituted analogs demonstrated potency comparable to or greater than the established antiepileptic drug, phenobarbital. nih.gov
The anticonvulsant activity of these analogs was evaluated in established preclinical models, including the maximal electroshock (MES) and bicuculline-induced seizure tests in mice. nih.gov The most promising compounds were further assessed in more complex models, such as kindled amygdaloid rats and photoepileptic Papio papio baboons, to confirm their anticonvulsant potential. nih.gov
Two of the most potent analogs identified were 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine. nih.gov These compounds were selected for more in-depth studies based on their strong performance in the preclinical screening assays.
The table below summarizes the key structure-activity relationships observed in the investigation of these 6-aryl-3-(hydroxypolymethyleneamino)pyridazine analogs.
| Compound Series | Modification | Effect on Anticonvulsant Activity |
| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Variation of the aryl group at the 6-position | A phenyl ring is essential for significant activity. nih.gov |
| 6-Phenyl-3-(hydroxypolymethyleneamino)pyridazines | Variation of the amino side chain at the 3-position | A 4-hydroxypiperidine side chain is crucial for activity. nih.gov |
| 6-Phenyl-3-(4-hydroxypiperidino)pyridazines | Substitution on the phenyl ring | A chlorine atom at the 2-position increases activity. nih.gov |
| 6-Phenyl-3-(4-hydroxypiperidino)pyridazines | Disubstitution on the phenyl ring | Chlorine atoms at the 2- and 4-positions yield the most potent compounds. nih.gov |
The following table details the anticonvulsant activity of selected potent analogs compared to standard antiepileptic drugs.
| Compound | Substitution on Phenyl Ring | Anticonvulsant Potency |
| Analog 1 | 2-chloro | Substantially increased activity. nih.gov |
| Analog 2 | 2,4-dichloro | Among the most potent in the series, comparable to or exceeding phenobarbital. nih.gov |
| Phenobarbital | - | Standard reference drug. nih.gov |
| Diphenylhydantoin | - | Standard reference drug. nih.gov |
| Carbamazepine | - | Standard reference drug. nih.gov |
| Sodium valproate | - | Standard reference drug. nih.gov |
Computational Chemistry and Molecular Modeling of 6 2 Aminophenyl Pyridazin 3 Ol and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(2-Aminophenyl)pyridazin-3-ol and its derivatives, these studies have revealed key aspects of their stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyridazinone derivatives to determine their most stable three-dimensional conformations. mdpi.comresearchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsion angles, which are in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the structure of pyridazin-3(2H)-one derivatives, providing a foundational understanding of their geometry. mdpi.com These optimized structures are the starting point for further computational analysis, such as electronic property calculations and molecular docking studies.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govntu.edu.iq A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyridazinone derivatives, FMO analysis has shown that a low energy gap is indicative of higher chemical reactivity, which can be correlated with their biological activity. mdpi.com Theoretical studies on various substituted pyridazinones have been conducted to understand how different functional groups affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.39 |
| ELUMO | -1.84 |
| HOMO-LUMO Gap (ΔE) | 4.55 |
Data derived from a study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP). mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. researchgate.netresearchgate.net Red and yellow areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. researchgate.net
For pyridazinone derivatives, MEP analysis helps identify the most reactive sites for interactions with biological targets. researchgate.net For example, in studies of various pyridazin-3(2H)-one derivatives, the MEP maps have highlighted the electronegative nature of nitrogen and oxygen atoms, suggesting these are likely sites for hydrogen bonding and other interactions within a protein's active site. mdpi.com
Global chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. amazonaws.com These descriptors include:
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability. amazonaws.com
Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons. amazonaws.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. amazonaws.com
These parameters are calculated using the energies of the HOMO and LUMO. For pyridazinone derivatives, these descriptors have been used to predict their biological activity. mdpi.com A higher electrophilicity index, for instance, can suggest that a molecule is a good electrophile and may exhibit significant biological activity. mdpi.com
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.275 |
| Electronegativity (χ) | 4.115 |
| Electrophilicity Index (ω) | 3.712 |
Data derived from a study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP). mdpi.com
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the interactions that stabilize the ligand-receptor complex.
For this compound and its derivatives, molecular docking studies have been employed to investigate their binding modes with various protein targets. These simulations provide detailed insights into the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). nih.govsemanticscholar.org
For example, docking studies of pyridazinone derivatives into the active site of enzymes like fatty acid-binding protein 4 (FABP4) have revealed key hydrogen bond interactions with specific amino acid residues, which are crucial for their inhibitory activity. nih.gov Similarly, docking simulations have been used to evaluate pyridazinone derivatives as potential inhibitors of c-Met tyrosine kinase and for their anti-inflammatory potential through inhibition of phosphodiesterase 4 (PDE4B). nih.govnih.gov The insights gained from these ligand-protein interaction analyses are vital for the rational design of new derivatives with improved potency and selectivity.
Identification of Key Residues and Interaction Hotspots
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in identifying the specific amino acid residues that form key interactions with the ligand, thereby revealing the "hotspots" for binding. For pyridazinone scaffolds, docking studies have been crucial in elucidating their mechanism of action.
In studies on pyridazinone-based inhibitors targeting enzymes like fatty acid-binding protein 4 (FABP4), molecular docking has revealed that the core structure consistently engages in specific interactions. core.ac.uk The side chains within the hydrophobic pocket of a target protein often form hydrogen bonds with the pyridazinone core. core.ac.uk These interactions are critical for the ligand's affinity and selectivity. For instance, analysis of docked poses can highlight hydrogen bonding, hydrophobic interactions, and pi-pi stacking between the pyridazinone derivative and residues in the active site. The optimization of these interactions through structural modifications of the pyridazinone scaffold has led to the identification of more potent inhibitors. core.ac.ukresearchgate.net
Advanced modeling investigations, including bioisosteric replacements and scaffold hopping analyses, further refine the understanding of these interactions, guiding the synthesis of new analogs with improved potency. core.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand-protein complex over time. nih.gov This technique is essential for assessing the conformational stability of the ligand in the binding pocket and understanding the dynamics of the interactions.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Theoretical Aspects)
A crucial aspect of modern drug design is the early prediction of a compound's pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in forecasting these properties, allowing chemists to prioritize compounds with desirable drug-like characteristics long before costly synthesis and testing. researchgate.netnih.gov
For pyridazinone derivatives, various computational models are employed to predict ADME profiles. researchgate.netconnectjournals.com These predictions are based on the molecule's structural and physicochemical properties. Key parameters often evaluated include:
Absorption: Predictions of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Distribution: Calculation of plasma protein binding (PPB) and volume of distribution.
Metabolism: Identification of potential metabolic liabilities, often through prediction of interactions with cytochrome P450 (CYP) enzymes.
Excretion: Estimation of clearance rates and routes.
Studies on various pyridazinone derivatives have utilized platforms like pre-ADME and Protox II to generate these profiles. researchgate.net The results help in filtering out compounds that are likely to have poor oral bioavailability or unfavorable distribution in the body.
Table 1: Representative In Silico ADME Predictions for a Set of Pyridazinone Derivatives
This table illustrates the type of data generated from in silico ADME prediction tools for a series of hypothetical pyridazinone derivatives, based on findings for this class of compounds. researchgate.net
| Compound | Predicted BBB Penetration | Predicted Human Intestinal Absorption (%) | Plasma Protein Binding (%) | CYP2D6 Inhibitor | Hepatotoxicity |
| Derivative 1 | High | 95.2 | 90.1 | No | No |
| Derivative 2 | Medium | 88.5 | 92.4 | Yes | No |
| Derivative 3 | Low | 75.4 | 85.6 | No | Yes |
| Derivative 4 | High | 91.3 | 96.7 | No | No |
Virtual Screening and Library Design for Novel Pyridazinone Scaffolds
Virtual screening (VS) is a powerful computational methodology used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach allows for the rapid and cost-effective evaluation of millions of potential candidates. researchgate.net
For the pyridazinone scaffold, VS can be performed in two primary ways:
Ligand-based virtual screening: This method uses a known active compound (like a potent pyridazinone derivative) as a template to search for other molecules in a database with similar shapes and chemical features.
Structure-based virtual screening: This involves docking a large library of compounds into the three-dimensional structure of the target protein to identify those that fit well and form favorable interactions.
Following virtual screening, the identified "hits" can inform the design of a focused combinatorial library. nih.gov By using the pyridazinone core as a central scaffold, chemists can design a library of novel derivatives with diverse substituents at various positions. researchgate.net Computational tools can help ensure that the designed library has good chemical diversity and favorable drug-like properties, maximizing the chances of discovering novel and highly potent molecules. nih.govresearchgate.net This rational design process, guided by computational insights, significantly accelerates the hit-to-lead optimization phase in drug discovery. nih.gov
Future Perspectives and Research Opportunities for 6 2 Aminophenyl Pyridazin 3 Ol Research
Exploration of Undiscovered Synthetic Pathways and Methodologies
The synthesis of pyridazinone derivatives has been a subject of extensive research, with numerous methods developed to construct this versatile heterocyclic ring. nih.gov However, the quest for more efficient, sustainable, and diverse synthetic routes remains a critical objective. Future research will likely focus on the development of novel methodologies that offer improved yields, reduced reaction times, and the use of more environmentally friendly reagents and solvents. The introduction of new functional groups into pyridazinone structures has been a key strategy for generating a wide diversity of compounds with enhanced biological efficacy. nih.gov
One promising avenue is the exploration of one-pot multicomponent reactions (MCRs), which offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. researchgate.net This strategy not only enhances synthetic efficiency but also allows for the rapid generation of diverse compound libraries for biological screening. Furthermore, harnessing the catalytic power of enzymes in biocatalytic processes could provide highly selective and sustainable routes to key pyridazinone intermediates and final products.
Application of Advanced Omics Technologies in Mechanistic Elucidation
Understanding the precise molecular mechanisms by which 6-(2-Aminophenyl)pyridazin-3-ol and its analogs exert their biological effects is paramount for their rational design and optimization. The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to unravel these complex biological pathways. nih.gov
These high-throughput techniques can provide a global view of the cellular response to a compound, identifying changes in gene expression, protein levels, and metabolic profiles. nih.govnih.gov For instance, proteomics can be employed to identify the direct protein targets of a pyridazinone derivative, while metabolomics can reveal downstream effects on cellular metabolism. nih.gov By integrating data from multiple omics platforms, researchers can construct comprehensive models of a compound's mechanism of action, leading to a deeper understanding of its therapeutic potential and potential off-target effects. This holistic approach has the potential to accelerate the identification of novel drug targets and biomarkers for disease. nih.gov
Development of Targeted Derivatization Strategies for Specific Biological Targets
The broad spectrum of biological activities associated with pyridazinone derivatives underscores their potential to interact with multiple biological targets. nih.govresearchgate.net Future research will increasingly focus on the development of targeted derivatization strategies to design compounds with high affinity and selectivity for specific enzymes, receptors, or other protein targets.
Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, will continue to be a cornerstone of this effort. nih.govnih.gov By systematically modifying the substituents on the pyridazinone core, medicinal chemists can fine-tune the pharmacological properties of these compounds. For example, the introduction of specific functional groups can enhance binding to a target protein through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. nih.gov This targeted approach is crucial for minimizing off-target effects and improving the therapeutic index of pyridazinone-based drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and pyridazinone research is no exception. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new compounds. nih.govresearchgate.net
AI and ML algorithms can be used for:
High-throughput virtual screening: To rapidly screen large virtual libraries of pyridazinone derivatives and prioritize candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models that correlate chemical features with biological activity, guiding the design of more potent and selective compounds. youtube.com
De novo drug design: To generate entirely new pyridazinone structures with desired pharmacological profiles. researchgate.net
By leveraging the power of AI and ML, researchers can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with bringing new pyridazinone-based therapies to the clinic. nih.gov
Investigation of Multi-Targeting Approaches for Complex Biological Systems
Many complex diseases, such as cancer and inflammatory disorders, involve the dysregulation of multiple biological pathways. nih.govmdpi.com Consequently, there is growing interest in the development of multi-targeting drugs that can simultaneously modulate several key targets. The pyridazinone scaffold, with its demonstrated ability to interact with a variety of biological targets, is well-suited for this approach. nih.gov
Future research will focus on the rational design of pyridazinone derivatives that can inhibit multiple enzymes or receptors involved in a specific disease process. This "polypharmacology" approach has the potential to offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov In silico methods, such as molecular docking and pharmacophore modeling, will be instrumental in identifying pyridazinone-based ligands capable of interacting with multiple targets. nih.gov
Addressing Current Research Gaps and Overcoming Challenges in Pyridazinone Chemistry
Despite the significant progress in pyridazinone research, several challenges and research gaps remain. Addressing these issues will be crucial for fully realizing the therapeutic potential of this important class of compounds.
| Research Area | Identified Gaps and Challenges | Future Directions |
| Synthesis | Need for more efficient, scalable, and environmentally friendly synthetic methods. Limited availability of diverse starting materials. | Development of novel catalytic systems, exploration of flow chemistry, and utilization of bio-based feedstocks. |
| Biological Evaluation | Lack of comprehensive in vivo studies for many derivatives. Incomplete understanding of the pharmacokinetic and pharmacodynamic profiles. | Increased use of animal models of disease, advanced bioanalytical techniques for metabolite identification, and long-term toxicity studies. |
| Mechanism of Action | The precise molecular targets for many biologically active pyridazinones remain unknown. | Application of chemoproteomics and other target identification strategies, and further investigation into downstream signaling pathways. |
| Drug Resistance | Potential for the development of resistance to pyridazinone-based therapies. | Investigation of resistance mechanisms and development of combination therapies or next-generation inhibitors. |
By addressing these challenges through a combination of innovative synthetic chemistry, advanced biological evaluation, and cutting-edge computational approaches, the field of pyridazinone research is poised for continued growth and success in the years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-Aminophenyl)pyridazin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing thiosemicarbazide with isatin derivatives in aqueous NaOH can yield structurally analogous pyridazinones . Optimization may include adjusting pH (6.5–7.5), temperature (70–90°C), and solvent systems (e.g., ethanol/water mixtures). Purity is typically monitored via HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm aromatic proton environments and substituent positions.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (mean C–C bond deviation ≤0.004 Å) is recommended .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS-compliant safety
- Hazard Classification : Acute toxicity (Category 4) and skin irritation (Category 2).
- Handling : Use PPE (gloves, lab coat), fume hoods, and avoid inhalation.
- Storage : In airtight containers at 4°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. anticancer effects) of pyridazinone derivatives?
- Methodological Answer : Conduct systematic SAR studies:
- Structural Modifications : Vary substituents at the 2-aminophenyl and pyridazin-3-ol positions.
- Assay Conditions : Compare dose-response curves across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) and normalize data to control compounds like indomethacin .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects in bioassays) .
Q. What advanced techniques are suitable for studying the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or PI3Kα.
- In Vitro Assays : Measure apoptosis via Annexin V/PI staining and caspase-3 activation in MCF-7 cells.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. How can researchers address challenges in quantifying trace impurities in this compound batches?
- Methodological Answer :
- Chromatography : UPLC-PDA with a BEH C18 column (1.7 µm particles) for high-resolution separation.
- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1%) and LOQ (≤0.3%).
- Stability Studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .
Q. What strategies are effective for analyzing conflicting crystallographic data in pyridazinone derivatives?
- Methodological Answer :
- Data Reconciliation : Compare unit cell parameters (e.g., space group P) and torsion angles across studies.
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to validate experimental vs. theoretical bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
